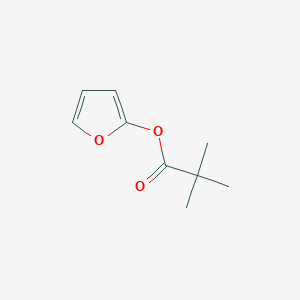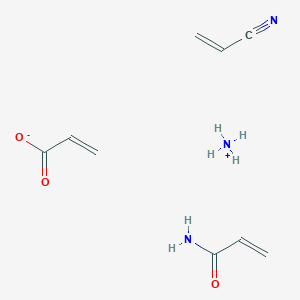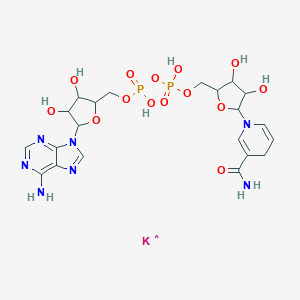
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is a useful research compound. Its molecular formula is C21H27K2N7O14P2 and its molecular weight is 741.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Beta-Nicotinamide Adenine Dinucleotide, Reduced Dipotassium Salt (NADH), is a coenzyme that plays a crucial role in the oxidation-reduction reactions within cells . It primarily targets enzymes involved in these reactions, facilitating the transfer of electrons and hydrogen ions .
Mode of Action
NADH interacts with its targets by donating electrons, which are then used in various biochemical reactions . This electron transfer is fundamental to cellular energy production . Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions .
Biochemical Pathways
NADH is involved in several biochemical pathways, including glycolysis, β-oxidation, and the citric acid cycle (also known as the Krebs cycle or TCA cycle) . These pathways are fundamental to cellular energy production . NADH also participates in cell signaling events, such as serving as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response .
Pharmacokinetics
It’s known that nadh is an orally active compound .
Result of Action
The donation of electrons by NADH in redox reactions leads to the production of cellular energy . This energy is essential for the functioning of various biological processes. In addition, NADH’s role in ADP-ribosylation reactions and as a substrate for PARPs during the DNA damage response contributes to cellular signaling events .
Biochemische Analyse
Biochemical Properties
This compound is a key player in biochemical reactions. It functions as a regenerating electron donor in catabolic processes including glycolysis, β-oxidation, and the citric acid cycle (Krebs cycle, TCA cycle) . It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons in redox reactions that are fundamental to cellular energy production .
Cellular Effects
Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, influences cell function in various ways. It participates in cell signaling events, for example, as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response . It also plays a role in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electron carrier. It accepts electrons from other molecules, becoming reduced to form NADH, which can then donate electrons in other reactions . This electron transfer is the main function of the compound. It also serves as a donor of ADP-ribose units in ADP-ribosylation reactions .
Metabolic Pathways
This compound, is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Eigenschaften
CAS-Nummer |
104809-32-7 |
|---|---|
Molekularformel |
C21H27K2N7O14P2 |
Molekulargewicht |
741.6 g/mol |
IUPAC-Name |
dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI-Schlüssel |
UMJWDCRRGAZCFU-WUEGHLCSSA-L |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K] |
Isomerische SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |
Kanonische SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)

![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
![prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B9856.png)
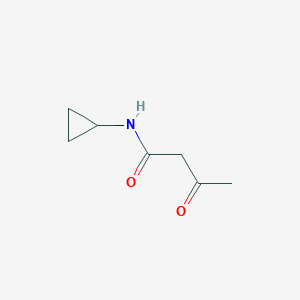
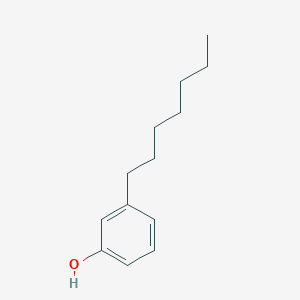
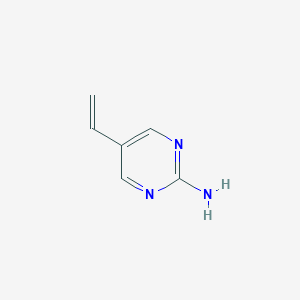
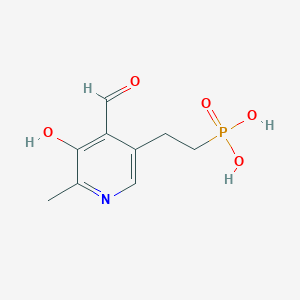
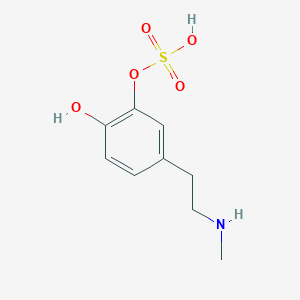
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
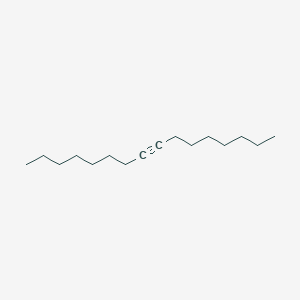
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
